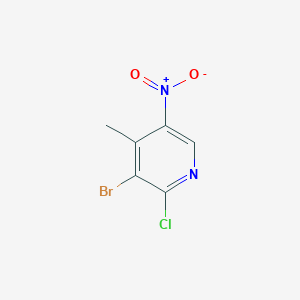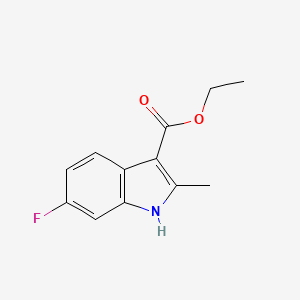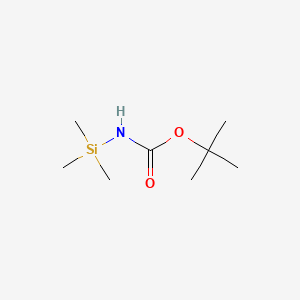
tert-butyl N-(trimethylsilyl)carbamate
描述
tert-butyl N-(trimethylsilyl)carbamate is an organosilicon compound that features both a carbamate and a silyl group. This compound is often used in organic synthesis due to its unique reactivity and stability. It is a colorless liquid that is soluble in organic solvents and is commonly used as a protecting group for amines in synthetic chemistry.
作用机制
Target of Action
(Trimethylsilyl)carbamic acid tert-butyl ester, also known as tert-butyl N-trimethylsilylcarbamate, is primarily used as a protecting group in organic synthesis . Its primary targets are functional groups in organic molecules that need to be shielded from reactions. This compound is particularly used to protect amines by converting them into carbamates .
Mode of Action
The mode of action of (Trimethylsilyl)carbamic acid tert-butyl ester involves the protection of amines. The compound forms a carbamate with the amine, effectively protecting it from further reactions . When the protection is no longer needed, the tert-butyl N-trimethylsilylcarbamate can be removed through a process involving the cleavage of the C-O bond . This process is facilitated by a catalyst and accelerated by sacrificial triethylsilane .
Biochemical Pathways
The biochemical pathways affected by (Trimethylsilyl)carbamic acid tert-butyl ester are those involving amines. By protecting amines, this compound allows for transformations of other functional groups in the molecule without affecting the amines . Once the desired transformations are complete, the protecting group can be removed, allowing the amine to participate in subsequent reactions .
Result of Action
The result of the action of (Trimethylsilyl)carbamic acid tert-butyl ester is the temporary protection of amines in organic molecules. This allows for selective reactions to occur on other parts of the molecule without interference from the amines . Once the protecting group is removed, the amines can participate in further reactions .
Action Environment
The action of (Trimethylsilyl)carbamic acid tert-butyl ester is influenced by environmental factors such as temperature, pH, and the presence of a catalyst . For example, the removal of the protecting group is facilitated by a catalyst and can be accelerated by sacrificial triethylsilane . The reaction conditions, including temperature and pH, can also affect the efficiency of the protection and deprotection processes .
生化分析
Biochemical Properties
(Trimethylsilyl)carbamic acid tert-butyl ester plays a crucial role in biochemical reactions, particularly in the protection of amine groups during peptide synthesis. It interacts with enzymes and proteins by forming stable carbamate linkages, which can be selectively cleaved under specific conditions . This compound is known to interact with enzymes such as proteases and peptidases, which can hydrolyze the carbamate bond, releasing the protected amine. The nature of these interactions is primarily based on the formation and cleavage of the carbamate bond, which is a reversible process.
Cellular Effects
The effects of (Trimethylsilyl)carbamic acid tert-butyl ester on various types of cells and cellular processes are primarily related to its role as a protecting group. In cellular environments, this compound can influence cell function by temporarily modifying the activity of amine-containing biomolecules. This modification can impact cell signaling pathways, gene expression, and cellular metabolism by protecting amine groups from unwanted reactions . For example, in peptide synthesis within cells, the presence of this compound can prevent premature reactions, ensuring the correct assembly of peptide chains.
Molecular Mechanism
At the molecular level, (Trimethylsilyl)carbamic acid tert-butyl ester exerts its effects through the formation of carbamate bonds with amine groups. This interaction involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, resulting in the formation of a stable carbamate linkage . This process can inhibit or activate enzymes by protecting or modifying their active sites. Additionally, the compound can influence gene expression by protecting amine groups on transcription factors or other regulatory proteins, thereby modulating their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Trimethylsilyl)carbamic acid tert-butyl ester can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or acidic conditions . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro studies where it is used to protect amine groups during extended experimental procedures.
Dosage Effects in Animal Models
The effects of (Trimethylsilyl)carbamic acid tert-butyl ester in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and effective in protecting amine groups without causing significant adverse effects . At high doses, it can exhibit toxic effects, including cellular toxicity and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s protective benefits are outweighed by its toxic effects at higher concentrations.
Metabolic Pathways
(Trimethylsilyl)carbamic acid tert-butyl ester is involved in metabolic pathways related to the synthesis and degradation of carbamate compounds. It interacts with enzymes such as carbamate kinases, which catalyze the formation and breakdown of carbamate bonds . These interactions can affect metabolic flux and the levels of various metabolites, particularly those involved in amino acid and peptide metabolism.
Transport and Distribution
Within cells and tissues, (Trimethylsilyl)carbamic acid tert-butyl ester is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and effectiveness as a protecting group.
Subcellular Localization
The subcellular localization of (Trimethylsilyl)carbamic acid tert-butyl ester is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s activity and function, particularly in protecting amine groups within specific cellular environments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(trimethylsilyl)carbamate typically involves the reaction of tert-butyl carbamate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
tert-Butyl carbamate+Trimethylsilyl chloride→(Trimethylsilyl)carbamic acid tert-butyl ester+Hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of automated systems also reduces the risk of exposure to hazardous chemicals.
化学反应分析
Types of Reactions
tert-butyl N-(trimethylsilyl)carbamate undergoes various types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce tert-butyl carbamate and trimethylsilanol.
Substitution: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Deprotection: The silyl group can be removed under acidic or basic conditions to regenerate the free amine.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Substitution: Nucleophiles such as halides, alkoxides, or amines.
Deprotection: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Hydrolysis: Tert-butyl carbamate and trimethylsilanol.
Substitution: Various silyl-substituted products depending on the nucleophile used.
Deprotection: Free amine and trimethylsilanol.
科学研究应用
tert-butyl N-(trimethylsilyl)carbamate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a protecting group for amines in organic synthesis, facilitating the selective modification of other functional groups.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates, particularly in the protection and deprotection steps during multi-step synthesis.
Industry: Applied in the production of specialty chemicals and materials, including polymers and resins.
相似化合物的比较
Similar Compounds
Tert-Butyl carbamate: Lacks the silyl group, making it less versatile in certain synthetic applications.
Trimethylsilyl chloride: Used as a reagent to introduce the silyl group but does not have the carbamate functionality.
Tert-Butyl (phenylmethylene)carbamate: Contains a phenyl group instead of a silyl group, leading to different reactivity and applications.
Uniqueness
tert-butyl N-(trimethylsilyl)carbamate is unique due to the presence of both the silyl and carbamate groups. This dual functionality allows it to serve as a versatile protecting group in organic synthesis, providing both steric protection and ease of removal under mild conditions.
属性
IUPAC Name |
tert-butyl N-trimethylsilylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO2Si/c1-8(2,3)11-7(10)9-12(4,5)6/h1-6H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXUKTHUNOHNCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Cyclopropylcarbamoyl)amino]benzoic acid](/img/structure/B1439070.png)
![N-[2-(3-fluorophenoxy)ethyl]acetamide](/img/structure/B1439073.png)
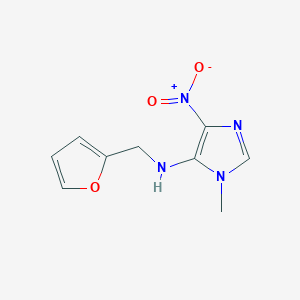
![Methyl 13-oxo-12-oxa-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene-4-carboxylate](/img/structure/B1439077.png)
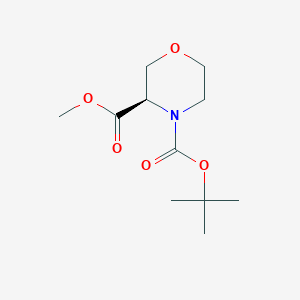
![7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1439081.png)
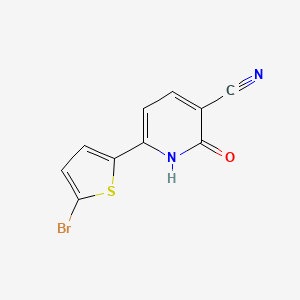
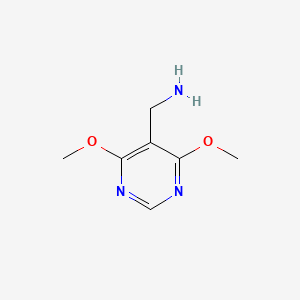

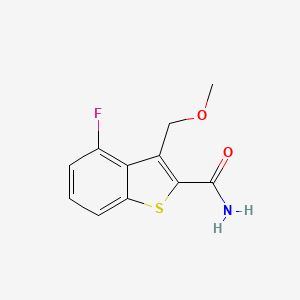
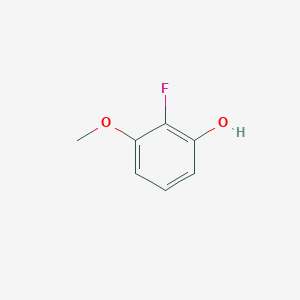
![6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B1439088.png)
